N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group, an oxazole ring, and an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic synthesis. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The oxazole ring is then synthesized and attached to the piperazine derivative. Finally, the ethanediamide moiety is introduced to complete the synthesis. Common reagents used in these reactions include dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring could produce a dihydro-oxazole compound.
Scientific Research Applications
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as a receptor antagonist in various biological pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and modulating various physiological responses. This interaction is mediated through the piperazine and oxazole rings, which facilitate binding to the receptor’s active site .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: A compound with structural similarities, used as an antihypertensive agent.
Uniqueness
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of a methoxyphenyl group, an oxazole ring, and an ethanediamide moiety. This unique structure enhances its binding affinity and specificity for alpha1-adrenergic receptors, making it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-14-13-17(22-28-14)21-19(26)18(25)20-7-8-23-9-11-24(12-10-23)15-3-5-16(27-2)6-4-15/h3-6,13H,7-12H2,1-2H3,(H,20,25)(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXFLPKVHGFECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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